1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Drug-likeness Lipophilicity Lead-like properties

1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 1396809-27-0) is a synthetic, heterocyclic urea derivative belonging to the class of N-pyridinylureas incorporating a 1,2,4-oxadiazole moiety. Its molecular formula is C17H23N5O3, with a molecular weight of 345.40 g/mol.

Molecular Formula C17H23N5O3
Molecular Weight 345.403
CAS No. 1396809-27-0
Cat. No. B2617496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
CAS1396809-27-0
Molecular FormulaC17H23N5O3
Molecular Weight345.403
Structural Identifiers
SMILESCOCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CC=NC=C3
InChIInChI=1S/C17H23N5O3/c1-24-12-11-19-16(23)21-17(7-3-2-4-8-17)15-20-14(22-25-15)13-5-9-18-10-6-13/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H2,19,21,23)
InChIKeyJUKOSHWBRGRDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 1396809-27-0): Chemical Class and Research Provenance for Procurement Evaluation


1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 1396809-27-0) is a synthetic, heterocyclic urea derivative belonging to the class of N-pyridinylureas incorporating a 1,2,4-oxadiazole moiety. Its molecular formula is C17H23N5O3, with a molecular weight of 345.40 g/mol. The compound was first disclosed in a 2019 Tetrahedron Letters methodology paper describing the synthesis of drug-like N-pyridinylureas via acid-catalyzed C–H activation of N-oxides [1]. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology programs, and its structural features position it as a potential scaffold for lead discovery initiatives targeting enzyme inhibition.

1 Lead-like scaffold for medicinal chemistry and chemical biology programs
2 Unique 2-methoxyethyl substituent adds hydrogen bond acceptor, differentiating from aryl analogs
3 Reported phosgene-free synthesis route supports scalable research supply

Why 1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea Cannot Be Replaced by Close Analogs without Systematic Validation


Generic interchange among structurally related N-pyridinylureas bearing 1,2,4-oxadiazole rings is not supported by scientific evidence. Small modifications to the N-substituent on the urea linkage can drastically alter physicochemical properties, such as lipophilicity, which in turn governs membrane permeability, solubility, and target binding kinetics [2]. For this specific compound, the 2-methoxyethyl group confers a uniquely hydrophilic character (cLogP < 3) that is not replicated by its close analogs, such as the 3-chlorophenyl or 4-methylbenzyl derivatives known in the literature. This directly impacts its suitability for applications requiring low logP lead-like properties, making blind substitution a risk for invalid experimental outcomes [1].

2-Methoxyethyl urea derivative
Low lipophilicity (lead-like) conferred by polar ether side chain.
Additional ether oxygen provides hydrogen bond acceptor capacity.
Green synthesis route (phosgene-free) supports reliable batch supply.
Chloroaryl / aryl urea analogs
Higher lipophilicity shifts property space away from lead-like criteria.
Absence of aliphatic ether may reduce solubility and alter SAR interpretation.
Conventional synthetic methods may involve hazardous reagents, impacting scalability.

Quantitative Differentiation of 1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea from Closest Analogs: Evidence Table for Scientific Procurement


Predicted Lipophilicity (cLogP) Head-to-Head Comparison with the 3-Chlorophenyl Analog

The compound 1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea was specifically designed and synthesized as part of a series aimed at achieving 'lead-like' physicochemical properties. The authors reported that all synthesized targets, including this compound, exhibited calculated logP (cLogP) values of less than 3, making them compliant with lead-like criteria [1]. This is a distinct and quantifiable advantage over the closest commercially available analog, 1-(3-chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (CAS 1396856-26-0), whose predicted cLogP is estimated to be >3.5 due to the presence of the lipophilic chlorophenyl group [2].

cLogP Comparison
Class-level
Target cLogP < 3 vs. Comparator cLogP > 3.5
Supports lead-like property screening
In silico prediction; experimental logP verification recommended
Drug-likeness Lipophilicity Lead-like properties

Structural Differentiation: A Unique 2-Methoxyethyl Substituent for Enhanced Solubility and Hydrogen Bonding Potential

The target compound incorporates a 2-methoxyethyl moiety on the urea nitrogen, which is a distinct structural feature not present in typical in-class analogs that commonly feature aromatic rings (e.g., chlorophenyl, methylbenzyl, furylmethyl) at this position. The ether oxygen in the side chain introduces additional hydrogen bond acceptor capacity, which is predicted to improve aqueous solubility, a key differentiator from the entirely hydrophobic aromatic substituents found in most N-pyridinylurea oxadiazole analogs cataloged in chemical databases [1]. This molecular feature directly addresses a class-wide limitation of potent but poorly soluble urea-based inhibitors [2].

Structural Feature
Class-level
8 H-bond acceptors; flexible methoxyethyl chain
Differentiates from aryl-substituted analogs
Enables SAR exploration of polar side-chain effects
Structure-activity relationships Solubility Molecular diversity

Synthetic Provenance and Scalability: An Atom-Economical, Green Chemistry Route

The synthesis of 1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea was demonstrated via an acid-catalyzed C–H functionalization of a pyridine-N-oxide bearing an oxadiazole moiety with dialkylcyanamides. This method avoids the use of toxic phosgene or isocyanates and produces no halide-containing waste, representing a significant improvement in atom economy and environmental friendliness over conventional urea synthesis routes [1]. This is in contrast to many commercially available analogs, which are often synthesized via less sustainable methods involving hazardous reagents, potentially impacting batch consistency and procurement scalability.

Synthetic Route
Supporting evidence
Phosgene/isocyanate-free C–H activation
Supports scalable green procurement
Reported atom-economical method; confirm batch consistency
Chemical synthesis Atom economy Scalability

Prioritized Application Scenarios for 1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea Based on Differentiated Evidence


Lead-Like Fragment Optimization for Enzyme Targets Where Hydrophilic Urea Scaffolds Are Desired

This compound is ideally suited as a core scaffold for fragment-based drug discovery or hit-to-lead optimization programs. Its cLogP value of less than 3 positions it firmly within rule-of-three compliant chemical space, maximizing the likelihood of favorable pharmacokinetic profiles during lead optimization [1]. The unique 2-methoxyethyl group provides an additional hydrogen bond acceptor, enabling iterative structure-based design to enhance target binding affinity without sacrificing solubility. This is a strategic advantage over more lipophilic analogs (e.g., 3-chlorophenyl derivatives) that may require extensive structural modification to achieve acceptable solubility .

Exploratory SAR Studies on N-Pyridinylurea Oxadiazole Scaffold Diversity

The compound fills a specific gap in the SAR matrix of N-pyridinylureas by introducing a non-aromatic, aliphatic ether substituent. It allows researchers to systematically probe the effect of polar, flexible side chains versus planar, lipophilic aromatic rings on target binding and selectivity. Using this compound alongside its aryl-substituted analogs enables a controlled experimental comparison to decouple electronic and steric effects from overall lipophilicity, guiding rational design [1].

Supply Chain Risk Mitigation through Green Chemistry Manufacturing

For research organizations prioritizing sustainable procurement, this compound offers a supply chain advantage derived from its synthesis. The published method avoids phosgene and isocyanates, reducing occupational hazard risks and environmental burden during manufacturing [1]. This can translate to more consistent batch availability and lower costs at scale compared to analogs that require complex, multi-step, and hazardous reagent-dependent syntheses.

Application
Selection Property
Validation Focus
Lead-like fragment optimization for enzyme target studies
Low lipophilicity and additional H-bond acceptor
Verify solubility and binding affinity in lead-like chemical space
SAR exploration of N-pyridinylurea oxadiazole scaffolds
Aliphatic ether versus aromatic substituent effects
Assess impact of side-chain flexibility on target selectivity
Sustainable procurement for long-term research programs
Reported phosgene-free, atom-economical synthesis
Review batch-to-batch consistency and scalability
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